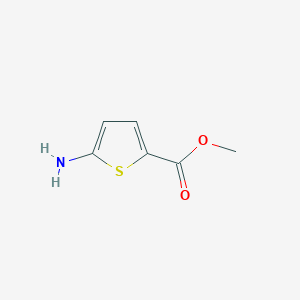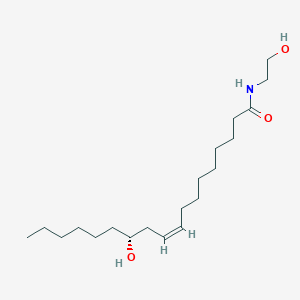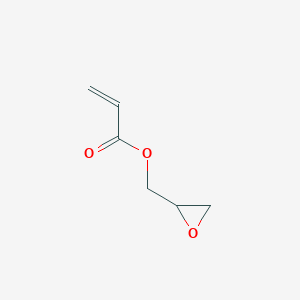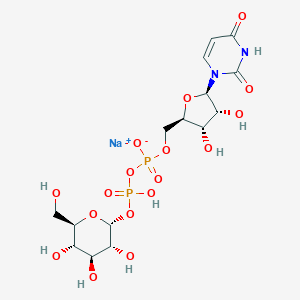
Methyl 5-aminothiophene-2-carboxylate
Overview
Description
Preparation Methods
Taurox SB is synthesized through a series of chemical reactions involving taurine and beta-alanine. The compound is prepared using homeopathic methods, ensuring that it is safe and potent . The industrial production of Taurox SB involves the use of advanced techniques to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Taurox SB undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are derivatives of carbobenzoxy beta-alanyl-taurine, which retain the compound’s immune-modulating properties .
Scientific Research Applications
Taurox SB has a wide range of scientific research applications. In chemistry, it is used to study the effects of immune modulation on various chemical processes. In biology, Taurox SB is used to investigate the role of cytokines in immune response regulation . In medicine, it is employed to reduce fatigue in patients with chronic illnesses such as cancer and chronic fatigue syndrome . Additionally, Taurox SB is used in the industry to enhance the health and productivity of livestock by modulating their immune systems .
Mechanism of Action
The mechanism of action of Taurox SB involves the modulation of cytokines, which are messenger molecules that control the immune system . By regulating the actions of cytokines, Taurox SB helps to achieve an optimal immune response, reducing fatigue and improving overall health . The compound does not stimulate the immune system directly but rather modulates it to ensure a balanced response .
Comparison with Similar Compounds
Taurox SB is unique in its ability to modulate the immune system without causing overstimulation or suppression . Similar compounds include other immune modulators such as thymosin alpha-1 and interferon-alpha. Taurox SB stands out due to its safety and efficacy in reducing fatigue without significant side effects .
References
Properties
IUPAC Name |
methyl 5-aminothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-9-6(8)4-2-3-5(7)10-4/h2-3H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQTUMGJWXJMIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427942 | |
| Record name | Methyl 5-aminothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14597-58-1 | |
| Record name | Methyl 5-aminothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-amino-2-thiophenecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Methyl 5-aminothiophene-2-carboxylate possesses a structure that makes it a versatile building block in organic synthesis. The presence of both an amine (-NH2) and a methyl ester (-COOCH3) group on the thiophene ring allows for various chemical transformations. The research highlights its use in phosphorylation reactions with phosphorus (III) tribromide. This leads to the formation of bicyclic systems like 1H-thieno[3,2-c][1,5,2]oxazaphosphinine and 1,2-dihydrothieno[2,3-b][1,4]azaphosphinine []. These novel heterocyclic compounds hold potential for various applications, though further research is needed to explore their properties and potential uses.
ANone: The research utilized a combination of analytical methods to confirm the structure of the synthesized compounds. These methods include:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8,9-Dihydro-5H-5,9-methanobenzo[7]annulen-7(6H)-one](/img/structure/B85891.png)












